molecular formula C20H17N3O4S2 B2870252 4-(2,5-dioxopyrrolidin-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide CAS No. 2034340-90-2

4-(2,5-dioxopyrrolidin-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2870252
CAS No.: 2034340-90-2
M. Wt: 427.49
InChI Key: CBKBWZMCLILYDU-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide ( 2034340-90-2) is a chemical compound with the molecular formula C20H17N3O4S2 and a molecular weight of 427.50 g/mol . This reagent features a benzene sulfonamide core structure, substituted with a 2,5-dioxopyrrolidinyl group and a (2-(thiophen-2-yl)pyridin-4-yl)methyl moiety. The 2,5-dioxopyrrolidin-1-yl (N-succinimidyl) group is a recognized functionality in bioconjugation chemistry, often employed in the synthesis of N-acylsulfenamides and other complex molecules for pharmaceutical and life science research . Compounds incorporating similar dioxopyrrolidinyl groups have been investigated in high-throughput screening for their ability to modulate biological processes, such as enhancing monoclonal antibody production in cell cultures, indicating its potential value in bioprocessing and therapeutics development . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S2/c24-19-7-8-20(25)23(19)15-3-5-16(6-4-15)29(26,27)22-13-14-9-10-21-17(12-14)18-2-1-11-28-18/h1-6,9-12,22H,7-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKBWZMCLILYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2,5-dioxopyrrolidin-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a pyrrolidinone ring and a thiophene moiety, which are critical for its biological interactions. The presence of the sulfonamide group enhances its solubility and biological activity.

PropertyValue
Molecular FormulaC20H19N5O4S
Molecular Weight425.5 g/mol
CAS Number1203014-22-5
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may function as an enzyme inhibitor, particularly targeting pathways involved in tumor growth and inflammation. The structural features allow it to mimic natural substrates, thereby blocking active sites on enzymes critical for cancer cell proliferation.

Anticancer Effects

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways. In a study involving human cancer cells such as HeLa and AGS, the compound exhibited significant cytotoxicity with IC50 values ranging from 0.89 to 9.63 µg/mL .

Table: Anticancer Activity of the Compound

Cell LineIC50 (µg/mL)Mechanism of Action
HeLa0.89Induction of apoptosis
HL-603.53Caspase activation
AGS9.63Cell cycle arrest in subG0 phase

Cardiovascular Effects

The compound's derivatives have also been studied for their cardiovascular effects. In isolated rat heart models, certain sulfonamide derivatives demonstrated significant changes in perfusion pressure and coronary resistance . This suggests potential therapeutic applications in managing cardiovascular diseases.

Table: Effects on Perfusion Pressure

CompoundDose (nM)Effect on Perfusion Pressure
Control-No change
4-(2-amino-ethyl)-benzenesulfonamide0.001Decreased perfusion pressure
Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide)0.001Decreased perfusion pressure

Case Studies

  • Caspase Activation Study : A detailed investigation into the activation of caspases revealed that treatment with the compound led to increased levels of caspase-8 and caspase-9 activities in treated cells, indicating that both extrinsic and intrinsic apoptotic pathways were activated .
  • Cardiovascular Impact Study : In experiments assessing the impact on coronary resistance, the compound was found to significantly lower perfusion pressure compared to controls, indicating a potential for cardiovascular therapeutic applications .

Scientific Research Applications

4-(2,5-dioxopyrrolidin-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound with a molecular weight of approximately 428.5 g/mol. It is composed of a dioxopyrrolidin moiety linked to a benzenesulfonamide group, which is further substituted with a thiophenyl-pyridine unit. This compound is of interest in medicinal chemistry due to its various functional groups and potential biological activities.

Note: The query requests information on "4-(2,5-dioxopyrrolidin-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide" while the available search results discuss "4-(2,5-dioxopyrrolidin-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide". These are different compounds. The following information is based on the search results for the latter compound.

Potential Applications

  • Drug Development The unique structure of the compound allows for various interactions with biological targets, which enhances its potential efficacy in therapeutic applications.
  • Antibacterial Properties As a sulfonamide, this compound may possess antibacterial properties.
  • Antitumor and Antiviral Effects The presence of dioxopyrrolidin and thiophene groups may lead to antitumor and antiviral pharmacological activities.

Chemical Reactions

This compound can undergo several chemical reactions, often requiring specific conditions like controlled pH and temperature to prevent degradation or unwanted side reactions. Advanced techniques such as microwave-assisted synthesis can enhance reaction rates and yields.

General Properties

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Weight (g/mol) Key Substituents Heterocyclic Systems Notable Properties
Target Compound Not explicitly provided 2,5-dioxopyrrolidine, thiophen-2-yl, pyridine Thiophene, pyridine, pyrrolidinedione Likely moderate polarity, H-bonding
4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide Not provided Thioxopyrimidine, thiazole Pyrimidine, thiazole Enhanced sulfur reactivity
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide Not provided Aniline, methylbenzene Pyridine Improved lipophilicity
4-(2,5-dioxopyrrolidin-1-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide 465.5 Pyrimidine, benzamide Pyrimidine, pyrrolidinedione High TPSA (147 Ų), strong H-bonding
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide 427.4 Chromenopyridine, methyl Chromene, pyridine Rigid fused-ring system
Benzothiazole derivative (ZINC100893794) Not provided Difluoro, ethyl, benzothiazole Benzothiazole Electronegative (fluorine), lipophilic

Functional Group and Bioactivity Implications

Heterocyclic Diversity :

  • The target compound’s thiophene group (aromatic sulfur) contrasts with the pyrimidine in and benzothiazole in . Thiophene’s electron-rich nature may enhance π-π stacking in protein binding, whereas pyrimidines (as in ) offer H-bonding sites for kinase or enzyme inhibition .
  • The 2,5-dioxopyrrolidine group, shared with and , is a polar moiety that may improve solubility and participate in covalent interactions (e.g., via Michael addition).

Fluorine atoms in increase electronegativity and membrane permeability, a feature absent in the target compound but critical for blood-brain barrier penetration in CNS-targeted drugs .

Synthetic Accessibility :

  • Compounds like and utilize straightforward sulfonamide couplings (e.g., sulfonyl chloride + amine), whereas the target compound’s thiophene-pyridine linkage may require multi-step functionalization, increasing synthetic complexity.

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